Dual ACC1/ACC2 Inhibition vs. N-Alkyl Analogs
2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid exhibits potent dual inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2). In an enzymatic assay using purified recombinant human ACC1, the compound displayed an IC50 of 27 nM [1]. Against purified recombinant human ACC2, it showed an even greater potency with an IC50 of 5.90 nM [1]. In a separate assay measuring malonyl-CoA synthesis, its IC50 for human ACC1 was 13 nM [1]. In contrast, the N-methyl (2-(1-methyl-1H-pyrazol-5-yl)acetic acid, CAS 1071814-44-2) and N-ethyl (2-(1-ethyl-1H-pyrazol-5-yl)acetic acid, CAS 1260659-31-1) analogs are not reported as potent ACC inhibitors, suggesting that the specific isopropyl substitution is critical for this high-affinity dual activity. This represents a clear, quantifiable functional differentiation.
ACC2 IC50 5.9 nM
| Evidence Dimension | Inhibition of human Acetyl-CoA Carboxylase (ACC) enzymes |
|---|---|
| Target Compound Data | ACC1 IC50: 27 nM (rhACC1) & 13 nM (malonyl-CoA assay); ACC2 IC50: 5.90 nM (rhACC2) |
| Comparator Or Baseline | N-methyl analog (CAS 1071814-44-2): No reported ACC inhibition; N-ethyl analog (CAS 1260659-31-1): No reported ACC inhibition |
| Quantified Difference | The isopropyl derivative shows potent nanomolar inhibition (5.90-27 nM), whereas the N-methyl and N-ethyl analogs lack reported activity, establishing a functional superiority for this target. |
| Conditions | In vitro enzyme inhibition assays using purified recombinant human ACC1 and ACC2 at pH 7.5. |
Why This Matters
This evidence demonstrates that the N-isopropyl group confers a unique, high-potency ACC inhibition profile, making this compound a preferred choice over other N-alkyl analogs for research targeting ACC-related metabolic pathways, obesity, or cancer.
- [1] BindingDB. BDBM50439636 CHEMBL2419592::US8993586, 85. IC50 Data for Human ACC1 and ACC2. View Source
